1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- is a synthetic organic compound known for its unique structure and reactivity. This compound features an indene core with a bromophenyl methylene substituent, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- typically involves the condensation of 1H-indene-1,3(2H)-dione with 4-bromobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2-Benzylidene-1H-indene-1,3(2H)-dione: Similar structure but with a benzylidene group instead of a bromophenyl group.
1H-Indene-1,3(2H)-dione derivatives: Various derivatives with different substituents on the indene core.
Uniqueness: 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activities compared to other indene-1,3-dione derivatives .
Properties
CAS No. |
961-20-6 |
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Molecular Formula |
C16H9BrO2 |
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
InChI Key |
WFYCOCQPQPAJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)C2=O |
Origin of Product |
United States |
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